N-(2-hydroxy-1,1-dimethylethyl)-3,5-dimethoxybenzamide
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Overview
Description
N-(2-hydroxy-1,1-dimethylethyl)-3,5-dimethoxybenzamide is a chemical compound known for its potential reactivity and applications in various fields. This compound features a benzamide core substituted with hydroxy and dimethoxy groups, which contribute to its unique chemical properties and reactivity.
Mechanism of Action
Target of Action
Similar compounds have been known to targetTyrosine-protein kinase SYK , which plays a crucial role in the adaptive immune response.
Mode of Action
It’s known that the compound possesses anN, O-bidentate directing group . This structural motif is potentially suitable for metal-catalyzed C–H bond functionalization reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-1,1-dimethylethyl)-3,5-dimethoxybenzamide typically involves the reaction of 3,5-dimethoxybenzoic acid with tert-butylamine under specific conditions. The reaction is often carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-1,1-dimethylethyl)-3,5-dimethoxybenzamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amide group can be reduced to form amines.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and KMnO4 (Potassium permanganate).
Reduction: Reducing agents such as LiAlH4 (Lithium aluminium hydride) and NaBH4 (Sodium borohydride) are commonly used.
Substitution: Nucleophiles like Grignard reagents and organolithium compounds are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the amide group may produce primary or secondary amines.
Scientific Research Applications
N-(2-hydroxy-1,1-dimethylethyl)-3,5-dimethoxybenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in metal-catalyzed C–H bond functionalization reactions.
Biology: The compound’s reactivity makes it useful in the synthesis of biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide: Similar structure but with a methyl group instead of methoxy groups.
N-(2-hydroxy-1,1-dimethylethyl)-1-methyl-3-(1H-pyrrolo[2,3-b]pyridin-2-yl)-1H-indole-5-carboxamide: Contains a pyrrolo-pyridinyl group, making it structurally more complex.
Uniqueness
N-(2-hydroxy-1,1-dimethylethyl)-3,5-dimethoxybenzamide is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of both hydroxy and methoxy groups allows for diverse chemical transformations and applications.
Properties
IUPAC Name |
N-(1-hydroxy-2-methylpropan-2-yl)-3,5-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4/c1-13(2,8-15)14-12(16)9-5-10(17-3)7-11(6-9)18-4/h5-7,15H,8H2,1-4H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOIXWPRLAJKSMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NC(=O)C1=CC(=CC(=C1)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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